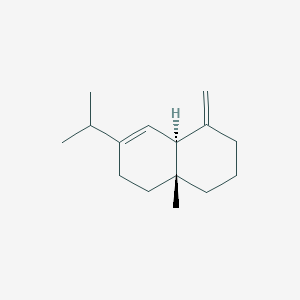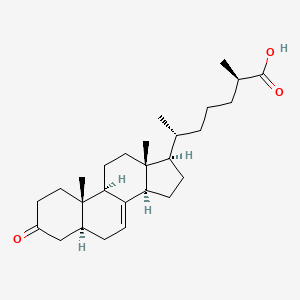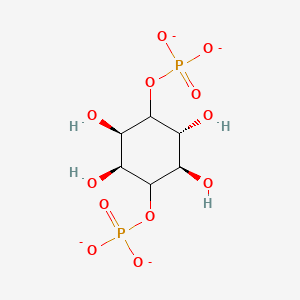
Inositol 1,4-bis(phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1D-myo-inositol 1,4-bisphosphate(4-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of 1D-myo-inositol 1,4-bisphosphate; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a 1D-myo-inositol 1,4-bisphosphate.
Scientific Research Applications
Environmental Impact and Analytical Techniques
Inositol phosphates, including inositol 1,4-bis(phosphate), are significant in the environment, predominantly originating from plants and accumulating in soils, contributing to the organic phosphorus pool. Their role in eutrophication in aquatic environments is also notable, albeit their bioavailability and mobility are not well understood due to analytical challenges. Advanced chromatographic and electrophoresis techniques have improved the detection and understanding of these compounds in environmental samples, aiding in the elucidation of the global phosphorus cycle (Turner et al., 2002; Carlsson et al., 2001).
Role in Plant Biology
Inositol phosphates, particularly myo-inositol-1-phosphate, play crucial roles in plant biology, influencing cellular metabolism, growth control, and seed development. The myo-inositol-1-phosphate synthase gene's silencing in soybeans has demonstrated a significant impact on seed development and phytate content, highlighting the importance of inositol phosphates in plant nutrient storage and signaling pathways (Nunes et al., 2006).
Cancer Research
Inositol hexaphosphate (IP6), a related compound, exhibits a notable anticancer effect, reducing cell proliferation and enhancing malignant cell differentiation. The combination of IP6 and inositol has shown synergistic effects in cancer prevention and treatment, suggesting potential therapeutic applications. The mechanisms underlying these effects include modulation of signal transduction pathways and cell cycle arrest, highlighting the complexity and therapeutic potential of inositol phosphates in oncology (Vucenik & Shamsuddin, 2003).
Cellular Signaling and Metabolism
Inositol phosphates, particularly inositol pyrophosphates, play pivotal roles at the interface of cell signaling and metabolism, essential for cellular and organismal homeostasis. Their physicochemical properties and involvement in key biological processes, such as energy metabolism and cell signaling, underscore the multifaceted functions of these molecules in health and disease (Shears, 2018).
properties
Product Name |
Inositol 1,4-bis(phosphate) |
|---|---|
Molecular Formula |
C6H10O12P2-4 |
Molecular Weight |
336.08 g/mol |
IUPAC Name |
[(2R,3R,5R,6S)-2,3,5,6-tetrahydroxy-4-phosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)/p-4/t1-,2-,3-,4+,5?,6?/m1/s1 |
InChI Key |
PELZSPZCXGTUMR-MBEOBJKWSA-J |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-])O)O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-])O)O |
synonyms |
inositol 1,4-bis(phosphate) inositol 1,4-bis(phosphate), (D)-isomer inositol 1,4-bis(phosphate), (L)-isomer inositol 1,4-bisphosphate inositol 1,4-diphosphate myo-inositol 1,4-bisphosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



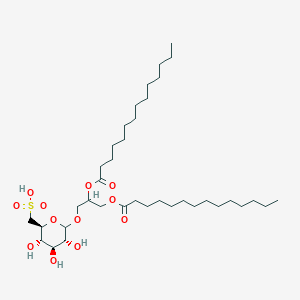
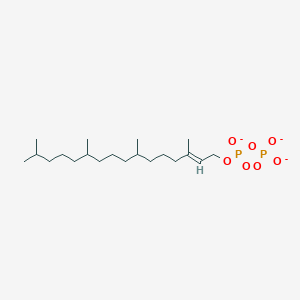
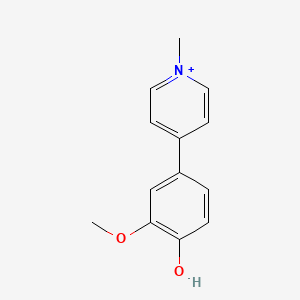

![1-[(9Z)-octadecenoyl]-2-eicosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1262575.png)

